1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1114830-45-3
Cat. No.: VC4182202
Molecular Formula: C25H28ClN5O2S
Molecular Weight: 498.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114830-45-3 |
|---|---|
| Molecular Formula | C25H28ClN5O2S |
| Molecular Weight | 498.04 |
| IUPAC Name | 1-[(3-chlorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H28ClN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) |
| SMILES | CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC(C)C |
Introduction
Synthesis Methods
The synthesis of triazoloquinazoline derivatives often involves multiple steps, including nucleophilic substitution and cyclization reactions. These methods can be optimized using various solvents and conditions to improve yield and purity.
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Nucleophilic Substitution: Involves the replacement of a leaving group by a nucleophile, often facilitated by a base.
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Cyclization Reactions: These are crucial for forming the heterocyclic rings, typically involving the use of specific reagents and conditions to promote ring closure.
Biological Activities
Compounds in this class are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
Characterization Techniques
The structure and purity of these compounds are typically confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups.
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.
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High-Performance Liquid Chromatography (HPLC): Employed for purification and yield assessment.
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